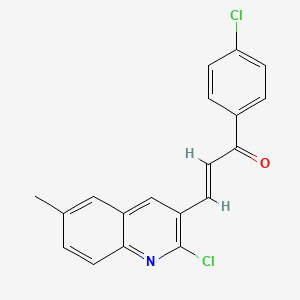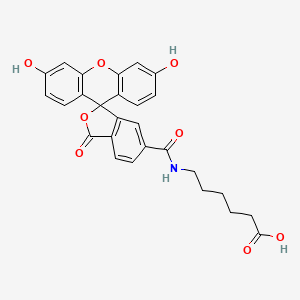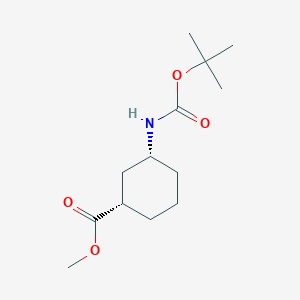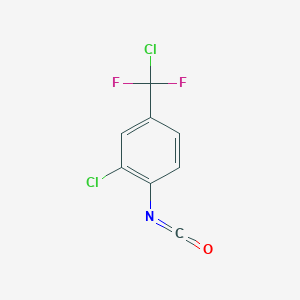
1-(4-Chlorophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one, or 4-chloro-3-quinoline-2-propen-1-one, is a compound with a molecular formula of C13H9Cl2NO that has a 98% purity. It is a white to off-white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-chloro-3-quinoline-2-propen-1-one has a wide range of applications in scientific research, including synthesis and biochemical and physiological studies. In
科学的研究の応用
4-chloro-3-quinoline-2-propen-1-one has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various bioactive compounds, such as 4-chloro-3-quinoline-2-propen-1-one-based inhibitors of the human immunodeficiency virus (HIV) protease. It has also been used in the synthesis of novel antifungal agents, and as a starting material for the synthesis of new photoreactive polymers.
作用機序
The mechanism of action of 4-chloro-3-quinoline-2-propen-1-one is not well understood. However, it is thought to act as an inhibitor of the HIV protease by forming a covalent bond with the enzyme, thus preventing it from catalyzing the cleavage of viral proteins. This inhibition is thought to be the result of the compound’s ability to form a hydrogen bond with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-quinoline-2-propen-1-one are not well understood. However, it has been shown to inhibit the HIV protease, which is involved in the replication of the virus. It has also been shown to inhibit the growth of certain fungal species.
実験室実験の利点と制限
The main advantage of using 4-chloro-3-quinoline-2-propen-1-one in lab experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, it is important to note that the compound is unstable in the presence of light and should be stored in a dark environment.
将来の方向性
The potential future directions for 4-chloro-3-quinoline-2-propen-1-one include further studies into its mechanism of action and biochemical and physiological effects. Additionally, further research into the potential applications of the compound in drug design and synthesis could be conducted. Furthermore, further studies into the synthesis of 4-chloro-3-quinoline-2-propen-1-one and its derivatives could be conducted in order to optimize the synthesis process and increase the purity of the compound.
合成法
4-chloro-3-quinoline-2-propen-1-one can be synthesized by the reaction of 4-chloroaniline with 2-chloro-6-methyl-3-quinoline in the presence of a base such as sodium hydroxide. The reaction proceeds in three steps: aniline is first protonated to form an anilinium cation, which then undergoes a nucleophilic substitution with the quinoline to form a phenyl–quinoline intermediate. This intermediate is then deprotonated to form the desired product.
特性
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c1-12-2-8-17-15(10-12)11-14(19(21)22-17)5-9-18(23)13-3-6-16(20)7-4-13/h2-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNWVKDNVZSIG-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)











![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)